Cas no 2770359-47-0 (6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

6-アミノ-5-フルオロ-2-メチル-1,2,3,4-テトラヒドロイソキノリン-1-オンは、高純度の有機化合物であり、医薬品中間体や生化学研究における重要な原料として利用されています。この化合物は、フッ素原子とアミノ基を有する特異な構造を持ち、高い反応性と選択性を示します。特に、医薬品開発において、活性分子の修飾や新規薬剤の設計に有用です。その安定性と溶解性のバランスが良く、実験条件下での取り扱いが容易である点が特徴です。また、結晶性が良好なため、精製や分析が行いやすい利点があります。

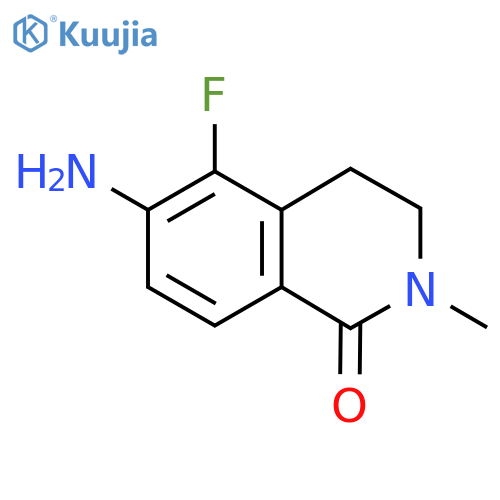

2770359-47-0 structure

商品名:6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one 化学的及び物理的性質

名前と識別子

-

- 6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

- EN300-37359187

- 2770359-47-0

- 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

-

- インチ: 1S/C10H11FN2O/c1-13-5-4-6-7(10(13)14)2-3-8(12)9(6)11/h2-3H,4-5,12H2,1H3

- InChIKey: WDUIXSSWMHOIKD-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC2C(N(C)CCC=21)=O)N

計算された属性

- せいみつぶんしりょう: 194.08554114g/mol

- どういたいしつりょう: 194.08554114g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 46.3Ų

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0292GU-2.5g |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 2.5g |

$2373.00 | 2023-12-15 | |

| 1PlusChem | 1P02928I-100mg |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 100mg |

$434.00 | 2024-05-07 | |

| 1PlusChem | 1P02928I-10g |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 10g |

$4692.00 | 2024-05-07 | |

| Enamine | EN300-37359187-1.0g |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Aaron | AR0292GU-10g |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 10g |

$5176.00 | 2023-12-15 | |

| Aaron | AR0292GU-5g |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 5g |

$3497.00 | 2023-12-15 | |

| 1PlusChem | 1P02928I-5g |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 5g |

$3183.00 | 2024-05-07 | |

| 1PlusChem | 1P02928I-1g |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 1g |

$1139.00 | 2024-05-07 | |

| 1PlusChem | 1P02928I-50mg |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 50mg |

$303.00 | 2024-05-07 | |

| 1PlusChem | 1P02928I-2.5g |

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

2770359-47-0 | 95% | 2.5g |

$2172.00 | 2024-05-07 |

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

2770359-47-0 (6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬